molecular formula C15H16N2O2 B2517716 ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate CAS No. 97377-96-3

ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B2517716
CAS No.: 97377-96-3
M. Wt: 256.305
InChI Key: OLPOEALDWXWXKB-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound that features a cyclopenta[c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl benzoylacetate with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is unique due to its specific ester functional group, which can be easily modified to introduce various substituents. This versatility makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)14-12-9-6-10-13(12)17(16-14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPOEALDWXWXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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